molecular formula C11H9ClO4 B1272078 Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate CAS No. 451485-68-0

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1272078
M. Wt: 240.64 g/mol
InChI Key: GNKBFLQRYZPLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a compound that is structurally related to various synthesized and naturally occurring substances with diverse applications and properties. While the specific compound is not directly studied in the provided papers, there are related compounds and methodologies that can be informative for its analysis.

Synthesis Analysis

The synthesis of related compounds involves ring-opening reactions and various characterization techniques. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method, along with the characterization techniques such as FT-IR, 1H NMR, and single crystal X-ray diffraction, could potentially be adapted for the synthesis and confirmation of the structure of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical methods. Single crystal X-ray diffraction studies provide detailed geometrical parameters, which are in agreement with computed values from Density Functional Theory (DFT) . These techniques could be applied to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical behavior of structurally related compounds under different conditions can shed light on the reactivity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. For example, the electrochemical oxidation of sodium 2,4-dichlorophenoxyacetate (2,4-DNa) has been studied, showing the formation of 2,4-dichlorophenol as an intermediate . Understanding such reaction pathways can be crucial for predicting the chemical reactions that Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a variety of techniques. Thermal stability is determined using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) . The vibrational wavenumbers and electronic properties such as HOMO and LUMO energies are computed using HF and DFT methods, which can also be used to predict the properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate . Additionally, analytical methods for the determination of related compounds in biological samples, such as urine, involve high-performance liquid chromatography and gas chromatography, which could be adapted for the analysis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Manganese(II and III)-Mediated Synthesis of Cyclic Peroxides : Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate has been used in reactions with various alkenes and active methylene compounds in the presence of manganese acetate and molecular oxygen, leading to the synthesis of cyclic peroxides. This reaction demonstrates the compound's utility in organic synthesis, particularly in creating structures with potential biological relevance (Qian et al., 1992).

2. Molecular Docking and Structural Studies

  • Molecular Docking, Vibrational, Structural, and Optical Studies : Research involving derivatives of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, such as 6DAMB and 5DAMB, has provided insights into their structural and electronic properties. These studies are significant for understanding the reactivity, stability, and potential applications of these compounds in areas like nonlinear optical materials and biological activities (Vanasundari et al., 2018).

3. Environmental Applications

  • Removal of Pollutants from Wastewater : Investigations into the degradation of pollutants like Methyl Red and herbicides in aqueous solutions have utilized related chlorophenoxy compounds. This research is crucial for developing methods to treat industrial wastewater and understanding the environmental impact of such pollutants (Santos et al., 2020).

4. Pharmacological Importance

  • Biological Activity and Pharmacological Potential : Studies have explored the biological activities of derivatives of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. These activities are crucial for developing new pharmacological agents and understanding the therapeutic potential of these compounds (Stackelberg, 2013).

properties

IUPAC Name

methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKBFLQRYZPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377212
Record name methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

CAS RN

451485-68-0
Record name methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In dimethylformamide (22 ml), 1-(2-chlorophenyl)ethanone (3.56 g) and dimethyl oxalate (3.26 g) were dissolved, and 60% sodium hydride suspension in oil (1.1 g) was added thereto while stirring at 5° C. The mixture was heated at a room temperature for one hour and then at 50° C. for 30 minutes. After being allowed to cool, the mixture was acidified with 2-N hydrochloric acid, and the precipitated crystal was separated by filtration, washed with water, and dried to give the title compound (3.83 g, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.1 g
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Four
Quantity
3.26 g
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Citations

For This Compound
1
Citations
JS Pallesen, CC Munier, F Bosica… - Journal of Medicinal …, 2022 - ACS Publications
The ubiquitously expressed glucocorticoid receptor (GR) is a nuclear receptor that controls a broad range of biological processes and is activated by steroidal glucocorticoids such as …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.